N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
642961-92-0
VCID:
VC21495413
InChI:
InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23)
SMILES:
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I
Molecular Formula:
C17H15IN2O2S
Molecular Weight:
438.3g/mol
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
CAS No.: 642961-92-0
Cat. No.: VC21495413
Molecular Formula: C17H15IN2O2S
Molecular Weight: 438.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 642961-92-0 |
|---|---|
| Molecular Formula | C17H15IN2O2S |
| Molecular Weight | 438.3g/mol |
| IUPAC Name | N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methoxybenzamide |
| Standard InChI | InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23) |
| Standard InChI Key | KYQOTNRUYRQINA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator